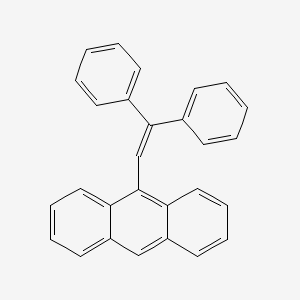

9-(2,2-Diphenylethenyl)anthracene

説明

9-(2,2-Diphenylethenyl)anthracene (CAS RN: 42196-97-4) is an anthracene derivative substituted at the 9-position with a diphenylethenyl group. Its molecular formula is C₂₂H₁₆, with a molecular mass of 280.36 g/mol . The compound is synthesized via a stereoselective Wittig reaction, yielding the trans isomer exclusively due to the reaction mechanism .

特性

CAS番号 |

84599-88-2 |

|---|---|

分子式 |

C28H20 |

分子量 |

356.5 g/mol |

IUPAC名 |

9-(2,2-diphenylethenyl)anthracene |

InChI |

InChI=1S/C28H20/c1-3-11-21(12-4-1)27(22-13-5-2-6-14-22)20-28-25-17-9-7-15-23(25)19-24-16-8-10-18-26(24)28/h1-20H |

InChIキー |

IOIXVZBURSAATB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC=CC=C5 |

製品の起源 |

United States |

準備方法

Reaction Setup and Mechanism

In a typical procedure, 9-anthraldehyde reacts with a diphenylmethyl-derived phosphonium salt (e.g., (diphenylmethyl)triphenylphosphonium chloride) under basic conditions. The ylide generated abstracts a proton from the aldehyde, forming the desired alkene. The reaction is typically conducted in dichloromethane or DMF, with sodium hydroxide as the base.

Example Protocol :

Stereoselectivity and By-Product Management

The reaction exclusively yields the trans-isomer due to the stabilization of the ylide’s transition state by aromatic conjugation. Triphenylphosphine oxide, a by-product, is removed via recrystallization from ethanol or petroleum ether. TLC analysis (hexane:ethyl acetate, 8:2) reveals product spots (Rf ≈ 0.75) with bright blue fluorescence under UV light.

Table 1: Wittig Reaction Optimization

| Phosphonium Salt | Base | Solvent | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| (Diphenylmethyl)PPh3Cl | NaOH | DMF | 55–65 | 130–132 |

| Benzyl-PPh3Cl | KOtBu | CH2Cl2 | 40–50 | 125–133 |

Grignard Reagent-Mediated Approaches

An alternative route employs Grignard reagents to introduce vinyl groups. This method is advantageous for scalability and avoids phosphine oxide by-products.

Synthetic Procedure

- Generate a bromoethenyl Grignard reagent by reacting vinyl bromide with magnesium in anhydrous THF.

- React 9,10-dibromoanthracene with the Grignard reagent in the presence of an ionic liquid catalyst (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate).

- Isolate the product via vacuum filtration and recrystallization.

Key Advantages :

- Higher functional group tolerance compared to Wittig reactions.

- Yields up to 70% with minimal side products.

One-Pot Multi-Step Synthesis

Recent advances in one-pot methodologies reduce purification steps and improve efficiency. A phosphine oxide-mediated approach, adapted from phosphorylated anthracene syntheses, involves:

- Phosphorylation : Treat diarylmethyl alcohol with chlorodiphenylphosphine and NEt3 to form a phosphinite intermediate.

- Rearrangement : Catalyze with TMSOTf to convert phosphinites to phosphine oxides.

- Acid Hydrolysis : Use aqueous HCl to eliminate phosphate groups, yielding the diphenylethenyl product.

Table 2: One-Pot Synthesis Performance

| Starting Material | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| Diarylmethyl alcohol | TMSOTf | 60 | 95 |

Comparative Analysis of Methodologies

Wittig Reaction :

- Pros : High stereoselectivity, well-established protocol.

- Cons : Requires toxic solvents (DMF), generates phosphine oxide waste.

Grignard Method :

- Pros : Scalable, avoids phosphine by-products.

- Cons : Sensitive to moisture, requires anhydrous conditions.

One-Pot Synthesis :

- Pros : Efficient, fewer purification steps.

- Cons : Lower yields due to competing side reactions.

Recent Patent Innovations

Patent CN104109063A (2014) discloses a Grignard-based method using ionic liquids to enhance reaction rates and yields. Similarly, EP0107008A1 (1998) describes ethynylanthracene derivatives, highlighting strategies for managing steric hindrance during vinyl group incorporation. These patents underscore industrial interest in optimizing anthracene functionalization for electronic applications.

化学反応の分析

Types of Reactions: 9-(2,2-Diphenylethenyl)anthracene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form anthraquinone derivatives.

Reduction: Reduction reactions can yield dihydroanthracene derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield anthraquinone derivatives, while reduction with sodium borohydride can produce dihydroanthracene derivatives .

科学的研究の応用

9-(2,2-Diphenylethenyl)anthracene has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study photophysical properties and electron transport mechanisms.

Biology: The compound’s fluorescence properties make it useful in bioimaging and as a fluorescent probe.

Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy.

作用機序

The mechanism by which 9-(2,2-diphenylethenyl)anthracene exerts its effects is primarily related to its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence. This property is exploited in various applications, such as bioimaging and optoelectronics . The molecular targets and pathways involved include interactions with cellular components in bioimaging and electron transport pathways in optoelectronic devices .

類似化合物との比較

Optical Properties

Absorption and Emission Profiles :

- 9-[(E)-2-Phenylethenyl]anthracene derivatives (e.g., ANT-SCH₃, ANT-C₆H₅) exhibit absorption maxima extending up to 460 nm (visible range), with molar extinction coefficients exceeding 17,500 dm³mol⁻¹cm⁻¹ at 389 nm .

- Phenanthrene analogs (e.g., FEN-CN, FEN-SCH₃) show a hypsochromic shift (~420 nm) due to reduced π-conjugation compared to anthracene derivatives .

Aggregation-Induced Emission (AIE) :

- 2-(2,2-Diphenylethenyl)anthracene (DPEA), a positional isomer substituted at the 2-position, exhibits strong AIE with a 15-fold emission enhancement in aggregated states. This property is attributed to restricted intramolecular rotation (RIR) .

Table 1: Optical Properties of Anthracene Derivatives

Electrochemical Behavior

- Oxidation Potential: Cyclic voltammetry studies on 9-[(E)-2-phenylethenyl]anthracene derivatives reveal oxidation potentials around 998 mV (vs. reference electrode), enabling efficient electron transfer with iodonium salts in photoinitiating systems .

- Gibbs Free Energy (ΔG) : Negative ΔG values confirm favorable electron transfer between excited-state anthracene derivatives and iodonium salts, critical for photopolymerization applications .

Photopolymerization :

- The diphenylethenyl group in 9-(2,2-Diphenylethenyl)anthracene could improve light absorption efficiency, though experimental data is needed.

Optoelectronics :

- 9,10-Bis[4-(2,2-diphenylethenyl)phenyl]anthracene serves as a host material in organic light-emitting diodes (OLEDs), leveraging extended conjugation for charge transport . The 9-substituted analog may exhibit similar hole mobility (~0.66 cm²V⁻¹s⁻¹, as seen in DPEA ) but with variations due to molecular packing differences.

Structural Analogs and Substituent Effects

- Positional Isomerism : Substitution at the 2-position (DPEA) vs. 9-position alters molecular symmetry and packing. DPEA’s AIE is linked to steric hindrance at the 2-position, whereas the 9-position may favor planar configurations, affecting fluorescence quantum yield .

- Substituent Type: Electron-donating groups (–SCH₃) redshift absorption, while electron-withdrawing groups (–CN) blueshift it .

Q & A

Q. What are the optimal synthetic conditions for preparing 9-(2,2-Diphenylethenyl)anthracene via the Wittig reaction?

The Wittig reaction is a reliable method for synthesizing this compound. Key parameters include:

- Reagents : Use benzyltriphenylphosphonium chloride and 9-anthraldehyde in a 1:1 molar ratio.

- Solvent : Dichloromethane (DCM) is standard, but N,N-dimethylformamide (DMF) can replace DCM with comparable yields .

- Reaction Setup : A round-bottom flask with a pressure-equalizing dropping funnel minimizes solvent evaporation. Reaction progress can be monitored via TLC under UV light .

- Workup : Liquid-liquid extraction with DCM followed by recrystallization (ethanol or isopropanol) yields pure product. Microwave irradiation is an efficient alternative for small-scale reactions .

Q. What safety precautions are critical when handling 9-(2,2-Diphenylethenyl)anthracene in the laboratory?

- Hazards : The compound is a skin/eye irritant (H315, H319) and may cause respiratory irritation (H335) .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. For airborne particles, employ P95 respirators (US) or P1 filters (EU) .

- Ventilation : Conduct reactions in fume hoods to avoid inhaling DCM vapors .

Q. How can researchers characterize the purity and structure of 9-(2,2-Diphenylethenyl)anthracene?

- TLC : Monitor reaction progress using silica gel plates under UV light (Rf ~0.5 in hexane:DCM mixtures) .

- NMR : Key signals include alkene protons at δ 7.14–7.16 ppm (AB quartet, J = 16.3 Hz) and aromatic protons between δ 7.2–8.5 ppm .

- Melting Point : The trans-isomer typically melts at ~213°C .

Advanced Research Questions

Q. How does substituent variation in 9-(2,2-Diphenylethenyl)anthracene derivatives affect photophysical properties?

Electron-donating groups (e.g., –SCH₃) extend conjugation, shifting absorption to ~460 nm and increasing molar extinction coefficients (e.g., 17,527 dm³mol⁻¹cm⁻¹ at 389 nm for ANT-SCH3). Electron-withdrawing groups (e.g., –CN) induce hypsochromic shifts. Fluorescence quantum yields correlate with substituent electronic effects, with donor groups enhancing emission intensity .

Q. What mechanistic insights explain the stereoselectivity of the Wittig reaction for this compound?

The reaction exclusively yields the trans-isomer due to:

- Ylide Geometry : The phosphorus-stabilized ylide adopts a planar transition state, favoring trans-addition of the aldehyde.

- Steric Effects : Bulky substituents on the ylide and aldehyde disfavor cis-configuration .

- Validation : Stereochemical assignment is confirmed via ¹H NMR coupling constants (J = 16.3 Hz for trans-alkene protons) .

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives?

- Absorption Discrepancies : Compare solvent polarity (e.g., acetonitrile vs. DCM) and concentration effects. For example, ANT-C6H5 shows λmax = 420 nm in acetonitrile but shifts in nonpolar solvents .

- Fluorescence Quenching : Trace impurities (e.g., oxygen or moisture) may reduce quantum yields. Use degassed solvents and inert atmospheres for reproducibility .

Q. What strategies optimize 9-(2,2-Diphenylethenyl)anthracene for electroluminescent devices?

- Morphology Control : Vacuum-deposited films exhibit higher order than solution-processed layers, enhancing charge transport .

- Doping : Blending with electron-transport materials (e.g., ADN) improves device efficiency. For example, ADN-based OLEDs achieve deep blue emission with CIE coordinates (0.14, 0.08) .

- Stability : Encapsulation mitigates degradation under operational conditions (e.g., humidity, UV exposure) .

Q. What computational methods predict the charge transport properties of this compound?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to estimate bandgaps. For 9-(2,2-Diphenylethenyl)anthracene, HOMO ≈ −5.2 eV, suitable for hole transport .

- Molecular Dynamics : Simulate packing structures to assess crystallinity. Twisted anthracene cores (dihedral angle ~89.4°) reduce excimer formation, enhancing luminescence .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。